molecular formula C13H15NO2 B13011150 tert-Butyl 2-(cyanomethyl)benzoate

tert-Butyl 2-(cyanomethyl)benzoate

Cat. No.: B13011150
M. Wt: 217.26 g/mol
InChI Key: SNDKVDUGVAWUKL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(cyanomethyl)benzoate is an ester derivative of benzoic acid featuring a tert-butyl ester group at the carboxylic acid position and a cyanomethyl substituent at the 2-position of the aromatic ring. The tert-butyl group imparts steric bulk and enhanced hydrolytic stability compared to smaller alkyl esters (e.g., methyl or ethyl), making it a valuable intermediate in organic synthesis, particularly in contexts requiring acid-labile protecting groups. The cyanomethyl substituent introduces a strong electron-withdrawing effect, which can influence the compound’s reactivity in nucleophilic or electrophilic reactions. This structural combination distinguishes it from related benzoate esters and positions it as a specialized reagent in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 2-(cyanomethyl)benzoate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-7-5-4-6-10(11)8-9-14/h4-7H,8H2,1-3H3

InChI Key

SNDKVDUGVAWUKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl Cyanide Route: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide.

    Ritter Reaction: Another method involves the Ritter reaction, where methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of sulfuric acid and acetic acid.

Industrial Production Methods: Industrial production methods typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products include amines.

    Substitution: Products include substituted benzoates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug synthesis and development.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(cyanomethyl)benzoate involves its reactivity at the ester and nitrile functional groups. The ester group can undergo hydrolysis, while the nitrile group can participate in nucleophilic addition reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The cyanomethyl group at the 2-position differentiates tert-butyl 2-(cyanomethyl)benzoate from structurally similar esters. Key analogs include:

Compound Name Substituent(s) Ester Group Key Properties References
This compound 2-cyanomethyl tert-butyl High steric hindrance, electron-withdrawing N/A
Methyl 2-amino-5-bromo-4-methoxybenzoate 2-amino, 4-methoxy, 5-bromo methyl Electron-donating (amino, methoxy), halogenated
Ethyl 4-(dimethylamino) benzoate 4-dimethylamino ethyl Electron-donating, high reactivity in resins
  • Electron-Withdrawing vs.
  • Halogenated Derivatives: Bromo or chloro substituents (e.g., in Methyl 2-amino-5-bromo-4-methoxybenzoate) provide moderate electron-withdrawing effects but lack the steric and electronic influence of the cyanomethyl group.

Ester Group Comparison: tert-Butyl vs. Methyl/Ethyl

  • Hydrolytic Stability : tert-Butyl esters are more resistant to acidic hydrolysis than methyl or ethyl esters due to steric protection of the carbonyl group. This makes them preferable in multi-step syntheses requiring temporary carboxylate protection.
  • Reactivity in Polymer Chemistry: Ethyl esters (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in resin systems due to lower steric hindrance, achieving superior degrees of conversion (~75% vs. ~60% for bulkier analogs).

Reactivity and Physical Properties

  • Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition temperatures typically exceeding 200°C, compared to methyl esters (~150–180°C).
  • Solubility: this compound is less polar than methyl or ethyl analogs, favoring solubility in non-polar solvents (e.g., dichloromethane or toluene).

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